Glycosidase Inhibition: Thiouronium vs. Thioether Analogs
In a direct comparative study of three glucopyranosylthio derivatives, the target compound S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiuronium bromide (1) inhibited both α- and β-glucosidases, with inhibition being more potent toward the β-enzyme. By contrast, the thiadiazolin-5-thione analog (2) was a weaker inhibitor of both enzymes, and the benzoxazole analog (3) produced slight apparent activation rather than inhibition [1]. This demonstrates that the thiopseudourea (isothiouronium) aglycone is essential for glycosidase inhibitory activity within this structural series, and simple substitution with heterocyclic thioethers diminishes or abolishes the effect.
| Evidence Dimension | Glycosidase enzyme inhibition profile (in vitro) |
|---|---|
| Target Compound Data | Compound 1 (target): inhibited both α- and β-glucosidases; inhibition more potent with β-glucosidase |
| Comparator Or Baseline | Compound 2 (2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylthio)-1,3,4-thiadiazolin-5-thione): weaker inhibitor of both enzymes. Compound 3 (2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylthio)-1,3-benzoxazole): slight apparent activation. Daonil and insulin: clinically used antidiabetic comparators. |
| Quantified Difference | Qualitative ranking: 1 >> 2 > 3 (activation). Compound 1 uniquely provides dual α/β-glucosidase inhibition with β-preference. |
| Conditions | In vitro hepatic glycosidase assays; in vivo effects also compared (Carbohydr. Res. 2004, 339, 469–476) |
Why This Matters
A procurement decision based on glycosidase inhibition screening must distinguish the thiopseudourea-bearing glucosyl donor from heterocyclic thioether analogs, as the latter show reduced or inverted activity; only the target compound demonstrates consistent dual-enzyme inhibition.
- [1] Awad, O. M. E., Attia, W. E., & El Ashry, E. S. H. (2004). Comparative evaluation of D-glucosyl thiouronium, glucosylthio heterocycles, Daonil, and insulin as inhibitors for hepatic glycosidases. Carbohydrate Research, 339(3), 469–476. DOI: 10.1016/j.carres.2003.11.009. View Source
